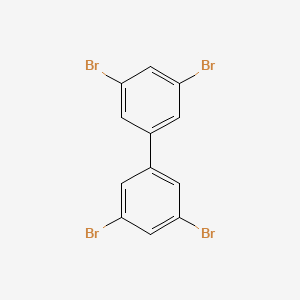

3,3',5,5'-Tetrabromobiphenyl

説明

3,3’,5,5’-Tetrabromobiphenyl is a brominated derivative of bisphenol A commonly used as a flame retardant . It finds applications in a variety of consumer products ranging from fabrics to plastics and electronics .

Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrabromobiphenyl involves the use of 1,3,5-tribromobenzene, diethylether, n-butyllithium, and copper chloride (II) . The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .Molecular Structure Analysis

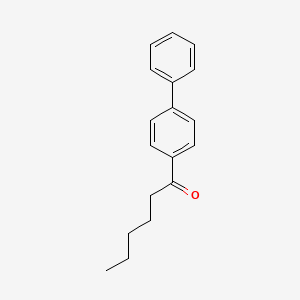

The molecular formula of 3,3’,5,5’-Tetrabromobiphenyl is C12H6Br4 . It has an average mass of 469.792 Da and a monoisotopic mass of 465.720276 Da .Chemical Reactions Analysis

3,3’,5,5’-Tetrabromobiphenyl may be used as an analytical reference standard for the quantification of the analyte in air samples and sediment/sludge samples using chromatography techniques .Physical And Chemical Properties Analysis

3,3’,5,5’-Tetrabromobiphenyl has a density of 2.1±0.1 g/cm3, a boiling point of 401.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 190.7±22.1 °C .科学的研究の応用

Toxicity and Environmental Impact

3,3',5,5'-Tetrabromobiphenyl, a component of commercial polybrominated biphenyl mixtures like FireMaster BP-6, has been studied for its toxic effects and environmental impact. It's known to be a potent inducer of aryl hydrocarbon hydroxylase (AHH) and has been associated with significant reduction in growth rate, enlarged livers, and reduction in thymus size in animal studies (Robertson, Andres, Safe, & Lovering, 1983). It also demonstrates a lack of mutagenic effects in mammalian cells, suggesting it may promote liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. It's been found that tetramethylenebiphenyl tetraanion, derived from it, can be used to create tetrasubstituted biphenyl derivatives, providing a synthetic route to symmetrical polysubstituted biphenyls (Wilhelm, Clark, & Schleyer, 1982). Moreover, the compound has been used in studies to understand the molecular mechanism of hydroxylated polybrominated biphenyls' antagonistic activity toward thyroid receptors, which is crucial for assessing health risks associated with these contaminants (Zhang et al., 2019).

Endocrine Disruption Studies

Significant attention has been given to the endocrine-disrupting effects of 3,3',5,5'-Tetrabromobiphenyl and its derivatives. A study on zebrafish revealedthat early-life exposure to 3,3',5,5'-Tetrabromobiphenyl (BB-80) and its hydroxylated form (OH-BB-80) can alter thyroid hormone levels and disrupt thyroid function. BB-80 induced pathological changes in thyroid tissues and impacted the transcriptome profiles related to thyroid hormone synthesis and signal transduction, indicating a significant adverse effect on thyroid homeostasis (Zhang et al., 2022).

Structural and Biochemical Correlations

Studies have also been conducted to understand the structure-activity correlations of polybrominated biphenyls like 3,3',5,5'-Tetrabromobiphenyl. These studies focus on the synthesis of different brominated biphenyl congeners and their impact as inducers of liver microsomal drug-metabolizing enzymes. They show that certain structural configurations of these compounds strongly correlate with their biochemical activity and toxicity, which is essential for understanding their environmental and health impact (Robertson, Parkinson, Campbell, & Safe, 1982).

Implications for Human and Mammalian Risk Assessment

The World Health Organization's reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds includes discussions on compounds like 3,3',5,5'-Tetrabromobiphenyl. This study is crucial for risk assessment and regulatory policies regarding exposure to these compounds, highlighting their potential toxic effects on humans and wildlife (Van den Berg et al., 2006).

Safety And Hazards

特性

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJXZYWFJAXIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075108 | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetrabromobiphenyl | |

CAS RN |

16400-50-3 | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the toxicological effects of 3,3',5,5'-Tetrabromobiphenyl (BB-80) on thyroid function?

A: Studies have shown that early-life exposure to BB-80 can significantly impact thyroid function in zebrafish. Specifically, exposure to 10 μg/L BB-80 induced pathological changes in the thyroid gland, including a reduction in thyroid follicles []. These changes were accompanied by transcriptomic alterations indicative of disrupted thyroid hormone synthesis and signaling. Interestingly, while discontinued exposure allowed for partial recovery of thyroid hormone levels, locomotor activity remained impaired, suggesting long-term consequences of early-life exposure.

Q2: Are there naturally occurring compounds structurally similar to BB-80 found in the environment?

A: Yes, several naturally occurring methoxylated polybrominated diphenyl ethers (MeO-PBDEs) and hydroxylated PBDEs (OH-PBDEs) share structural similarities with BB-80. Marine sponges have been identified as a potential source of these compounds, with concentrations significantly higher than those found in marine animals []. MeO-PBDEs, in particular, have been found to biomagnify through the food web, reaching higher trophic levels like tiger sharks [].

Q3: Do MeO-PBDEs and OH-PBDEs accumulate in marine organisms similarly to anthropogenic PBDEs?

A: While both MeO-PBDEs and OH-PBDEs have been detected in marine organisms, their accumulation patterns differ. Studies on Greenland sharks found that MeO-PBDEs, specifically 6-MeO-BDE47, were the predominant brominated organic compounds present, exceeding the concentrations of anthropogenic PBDEs []. Interestingly, phenolic compounds like OH-PBDEs were found only in trace amounts, suggesting differences in their uptake, metabolism, or elimination compared to MeO-PBDEs.

Q4: Do all halogenated biphenyls induce similar biological responses?

A: No, different halogenated biphenyls can elicit different biological responses. For instance, while some polychlorinated biphenyls (PCBs) are known to induce peroxisome proliferation, a study found that neither BB-80 nor other tested PCB congeners significantly increased the activities of peroxisome-associated enzymes in rat livers []. This suggests that structural differences between halogenated biphenyl congeners can significantly impact their biological activity and toxicological profiles.

Q5: Has a novel dimethoxy-polybrominated biphenyl been identified in marine mammals, and what is its significance?

A: Yes, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl (2,2'-diMeO-BB80) was identified in various marine mammals, including dolphins and whales, caught off the coast of Japan []. This compound was found in relatively high concentrations compared to other contaminants like PBDEs, suggesting a potential natural source, possibly linked to the known presence of its hydroxylated analog in the marine environment.

Q6: What analytical techniques are used to study these brominated organic compounds?

A: Various analytical techniques are employed to identify and quantify these compounds in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for PBDE analysis, with both low and high-resolution MS utilized for quality assurance []. Additionally, liquid chromatography tandem mass spectrometry (LC/MS/MS) methods have been developed for the simultaneous analysis of OH-PBDEs, MeO-PBDEs, and related analogs, offering advantages such as simultaneous analysis and simplified sample preparation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

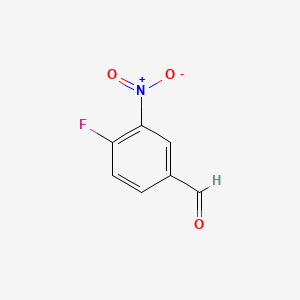

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)